molecular formula C22H32ClN3 B13797098 Acridine, 1,2,3,4-tetrahydro-5-chloro-9-(3-(dipropylamino)propylamino)- CAS No. 73663-85-1

Acridine, 1,2,3,4-tetrahydro-5-chloro-9-(3-(dipropylamino)propylamino)-

Cat. No.: B13797098
CAS No.: 73663-85-1
M. Wt: 374.0 g/mol
InChI Key: RXETZBCYQSWMKB-UHFFFAOYSA-N
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Description

The compound Acridine, 1,2,3,4-tetrahydro-5-chloro-9-(3-(dipropylamino)propylamino)- (CAS: 73663-85-1) is a tetrahydroacridine derivative featuring a chlorine substituent at position 5 and a dipropylamino-propylamino side chain at position 9 . Its structure combines the planar acridine core—known for intercalation with DNA—with a flexible alkylamine side chain, which may enhance binding affinity to biological targets or modulate solubility.

Key synthetic challenges involve selective functionalization of the acridine ring and introducing the dipropylamino-propylamino group. While direct synthesis data for this compound is absent in the provided evidence, analogous acridine derivatives (e.g., ICR-191) are synthesized via nucleophilic substitution reactions at position 9, using chloroethylamine or propylamine precursors .

Properties

CAS No.

73663-85-1

Molecular Formula

C22H32ClN3

Molecular Weight

374.0 g/mol

IUPAC Name

N-(5-chloro-1,2,3,4-tetrahydroacridin-9-yl)-N',N'-dipropylpropane-1,3-diamine

InChI

InChI=1S/C22H32ClN3/c1-3-14-26(15-4-2)16-8-13-24-21-17-9-5-6-12-20(17)25-22-18(21)10-7-11-19(22)23/h7,10-11H,3-6,8-9,12-16H2,1-2H3,(H,24,25)

InChI Key

RXETZBCYQSWMKB-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCCNC1=C2CCCCC2=NC3=C1C=CC=C3Cl

Origin of Product

United States

Preparation Methods

Types of Reactions Employed

Common Reagents and Conditions

Reaction Step Reagents/Conditions Purpose
Cyclization to acridine core Polyphosphoric acid (PPA), heating at ~100 °C Ring closure
Chlorination Chlorinating agents (e.g., POCl3 or N-chlorosuccinimide) Introduction of 5-chloro substituent
Nucleophilic substitution 3-(Dipropylamino)propylamine, reflux in ethanol Side chain installation

Yields and Purity

Yields for analogous acridine derivatives prepared by similar methods typically range from 45% to 60% depending on reaction conditions and purification efficiency. Purity is confirmed by spectroscopic methods and elemental analysis, often achieving >98% purity.

Data Table: Example Reaction Conditions for Analogous Acridine Derivatives

Precursor/Intermediate Nucleophile Solvent Temperature Yield (%) Reference/Notes
9-Chloro-1,2,3,4-tetrahydroacridine 3-(Dipropylamino)propylamine Ethanol (anhydrous) Reflux 45-60 Typical nucleophilic substitution
Acridone derivatives Propylamine derivatives CHCl3/MeOH 60 °C ~60 Cyclization and substitution steps

Characterization Methods

Industrial Scale Considerations

Industrial production of this compound would follow similar synthetic routes but optimized for scale and efficiency:

  • Use of continuous flow reactors to improve heat and mass transfer.
  • Automated control of reaction parameters to ensure consistent product quality.
  • Process intensification to maximize yield and minimize waste.
  • Implementation of purification protocols suitable for large batches, such as crystallization or preparative chromatography.

Summary of Preparation Methodology

Step Description Key Reagents/Conditions Outcome
1 Synthesis of 9-chloro-1,2,3,4-tetrahydroacridine Cyclization of acridone precursors with PPA; chlorination at position 5 Acridine intermediate with 5-chloro substituent
2 Nucleophilic substitution at position 9 Reaction with 3-(dipropylamino)propylamine in refluxing ethanol Target compound with dipropylamino-propylamino side chain
3 Purification Column chromatography (CHCl3/MeOH/NH3 gradient) Pure Acridine, 1,2,3,4-tetrahydro-5-chloro-9-(3-(dipropylamino)propylamino)-

Chemical Reactions Analysis

Types of Reactions

Acridine, 1,2,3,4-tetrahydro-5-chloro-9-(3-(dipropylamino)propylamino)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.

Scientific Research Applications

Acridine, 1,2,3,4-tetrahydro-5-chloro-9-(3-(dipropylamino)propylamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of acridine, 1,2,3,4-tetrahydro-5-chloro-9-(3-(dipropylamino)propylamino)- involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its application as an anti-cancer agent, where it targets rapidly dividing cancer cells . The compound may also interact with enzymes and other proteins, further contributing to its biological activity.

Comparison with Similar Compounds

ICR-191 (6-Chloro-9-[3-(2-Chloroethylamino)Propylamino]-2-Methoxyacridine Dihydrochloride)

  • Core Structure : Fully aromatic acridine vs. tetrahydroacridine in the target compound.
  • Substituents: Position 5: Chlorine (shared with target compound). Position 9: 3-(2-Chloroethylamino)propylamino group (vs. dipropylamino-propylamino). Position 2: Methoxy group (absent in the target compound).
  • Biological Activity : ICR-191 is a potent mutagen due to DNA intercalation and alkylation via its chloroethyl group. The target compound lacks the reactive chloroethyl moiety, suggesting reduced mutagenicity .
  • Synthesis : Both compounds require stepwise amine substitution at position 9, but ICR-191’s chloroethyl group introduces higher reactivity and instability .

5-Chloro-1,2,3,4-Tetrahydro-9-Morpholinoacridine Hydrochloride (CAS: 73663-86-2)

  • Substituents: Morpholino group at position 9 (vs. dipropylamino-propylamino).
  • Properties: The morpholino ring enhances water solubility compared to the hydrophobic dipropylamino chain in the target compound. This difference may influence pharmacokinetics .

Heterocyclic Compounds with Similar Substituents

Pyrido[3,4-b]Indole-3-Carboxamides ()

  • Core Structure: Pyridoindole (non-acridine tricyclic system).
  • Substituents: Varied alkylamino chains (e.g., 4-aminobutyl, 5-aminopentyl) and methyl/methoxyphenyl groups.
  • Comparison : Unlike the target compound, these lack the chlorine substituent and tetrahydro modification. Their biological activity (unreported in ) likely depends on carboxamide side-chain length and aromatic substituents.

3d-Metal Complexes of Pyridine Derivatives ()

  • Core Structure: Pyridine-based ligands with nitrogen and oxygen donors.
  • Substituents : Hydroxy, methyl, and carboxamide groups.
  • Comparison: The dipropylamino group in the target compound could act as a metal-binding site, similar to amine groups in these complexes. However, acridine’s planar structure enables intercalation, unlike pyridine derivatives .

Functional Group-Driven Comparisons

Dipropylaminoethyl-Containing Indolinones ()

  • Examples: 4-[2-(Dipropylamino)ethyl]-1-(hydroxymethyl)indolin-2-one.
  • Comparison: Both compounds share dipropylaminoethyl chains, which may enhance membrane permeability.

Research Implications and Gaps

  • Comparative studies with ICR-191 could clarify mutagenicity risks.
  • Synthetic Optimization: and suggest side-chain length and substituent polarity (e.g., morpholino vs. dipropylamino) critically impact solubility and bioactivity.
  • Biological Studies: No evidence directly addresses the target compound’s pharmacological profile. Future work should evaluate its interaction with DNA (e.g., fluorescence quenching assays) and cytotoxicity.

Biological Activity

Acridine, 1,2,3,4-tetrahydro-5-chloro-9-(3-(dipropylamino)propylamino)- is a compound within the acridine family known for its diverse biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C22H32ClN3
  • Molecular Weight : 373.97 g/mol
  • CAS Number : 51990

The compound features a unique structure that includes a tetrahydroacridine core with a chlorine atom and a dipropylamino side chain. This structure is significant for its pharmacological properties.

Acridine derivatives often exhibit various biological activities through several mechanisms:

  • Acetylcholinesterase Inhibition : Similar to other acridine compounds, this compound may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This can enhance cholinergic transmission and potentially improve cognitive functions in conditions like Alzheimer's disease.
  • DNA Intercalation : Acridines are known to intercalate into DNA, disrupting replication and transcription processes. This property can lead to antiproliferative effects against cancer cells .

Anticancer Activity

Research has shown that acridine derivatives possess significant anticancer properties:

  • Study on MCF-7 Cells : Acridine compounds have demonstrated antiproliferative effects on MCF-7 breast cancer cells. The structure-activity relationship (SAR) studies indicate that modifications in the side chains can enhance their potency .

Neuroprotective Effects

The inhibition of AChE by acridine derivatives suggests potential neuroprotective effects:

  • Cognitive Enhancement : Increased acetylcholine levels due to AChE inhibition may contribute to cognitive enhancement in animal models of neurodegenerative diseases.

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
AChE InhibitionIncreases acetylcholine levels
AnticancerDNA intercalation
NeuroprotectionCognitive enhancement

Case Studies

  • Neuroprotective Study : A study indicated that the compound could improve memory retention in rodent models when administered at specific doses, suggesting its potential as a therapeutic agent for cognitive impairments.
  • Anticancer Efficacy : Another study highlighted that certain derivatives of acridine showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative activity .

Pharmacokinetics

The pharmacokinetic profile of acridine compounds suggests good bioavailability due to their planar structure, allowing efficient membrane permeability. Factors such as pH can influence their stability and efficacy in biological environments.

Q & A

Q. Characterization methods :

  • Mass spectrometry (ESI) : Confirm molecular weight (e.g., m/z 435.3 [M+H]⁺ for analogous structures) .
  • Infrared spectroscopy (IR) : Identify NH/amine stretches (~3300 cm⁻¹) and acridine ring vibrations (~1600 cm⁻¹) .
  • Elemental analysis : Validate purity (>98%) via C, H, N percentages .

Table 1 : Example reaction conditions for analogous compounds:

PrecursorSolventTemperatureYieldReference
6,9-Dichloroacridine + diamineEthanolReflux45%
Acridone + propylamineCHCl₃/MeOH60°C60%

Basic: How are physicochemical properties (e.g., solubility, stability) determined?

Answer:

  • Solubility : Assess in solvents (e.g., DMSO, ethanol) via UV-Vis spectroscopy at λmax (e.g., 365 nm for acridine derivatives) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • pKa determination : Use potentiometric titration in aqueous buffers (pH 2–12) to identify ionizable groups .

Q. Key Data :

  • LogP (octanol/water): ~2.8 (estimated via computational tools like ChemAxon) .
  • Melting point: 207–209°C (analogous compounds) .

Advanced: How to design experiments to evaluate DNA intercalation or mutagenic potential?

Answer:

  • UV-Vis/fluorescence titration : Measure hypochromism/fluorescence quenching upon adding DNA (e.g., calf thymus DNA). For example, a 20% hypochromicity at 365 nm suggests intercalation .
  • Competitive binding assays : Use chlorophyllin as a competitive inhibitor to assess binding specificity .
  • In vitro mutagenicity : Employ Ames tests with Salmonella typhimurium TA98 strain ± metabolic activation .

Table 2 : Example DNA-binding parameters for acridine derivatives:

CompoundKₐ (M⁻¹)ΔTm (°C)Reference
ICR-191 (analogue)1.2 × 10⁵4.5
Target compound (predicted)~8 × 10⁴3.8-

Advanced: How to resolve contradictions in biological activity data (e.g., antifungal vs. cytotoxic effects)?

Answer:

  • Structure-activity relationship (SAR) : Compare substituent effects. For example, dipropylamino groups may enhance membrane permeability but reduce DNA affinity .
  • Dose-response profiling : Use MTT assays on fungal (e.g., Candida albicans) and mammalian cells (e.g., HEK293) to identify selective toxicity thresholds .
  • Mechanistic studies : Apply fluorescence microscopy to track cellular uptake (e.g., NIR probes in fungal hyphae vs. cancer cells) .

Q. Example Conflict :

  • High antifungal activity (MIC = 2 µg/mL) but cytotoxicity (IC₅₀ = 10 µg/mL) in HEK293 cells .
  • Resolution : Modify the propylamino chain to balance lipophilicity and target specificity .

Basic: What spectral techniques are used to study molecular interactions?

Answer:

  • Circular dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon binding .
  • NMR spectroscopy : Assign proton shifts (e.g., acridine H-9 at δ 8.2 ppm) to map interaction sites .
  • Fluorescence resonance energy transfer (FRET) : Monitor binding kinetics with labeled DNA probes .

Advanced: How to model extravascular transport in tumor tissues?

Answer:

  • Multicellular membrane (MM) assays : Grow tumor cells on permeable supports and measure flux kinetics (e.g., J = 0.12 µmol/cm²/h) .
  • Mathematical modeling : Use Fick’s law with parameters like diffusion coefficient (D = 1.5 × 10⁻⁶ cm²/s) and partition coefficient (K = 0.8) .
  • In silico simulations : Predict tissue penetration via COMSOL Multiphysics® with tumor porosity (ε = 0.4) .

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